molecular formula C16H14FNO3 B6407944 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid CAS No. 1261908-73-9

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Cat. No.: B6407944
CAS No.: 1261908-73-9
M. Wt: 287.28 g/mol
InChI Key: NTPRXIHDCHWCQM-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, an ethylaminocarbonyl group, and a benzoic acid moiety

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)11-5-3-4-10(8-11)14-9-12(17)6-7-13(14)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPRXIHDCHWCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691368
Record name 3'-(Ethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-73-9
Record name 3'-(Ethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with ethyl isocyanate to form the N-ethylaminocarbonyl group.

    Coupling: The final step involves coupling the acylated product with a phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylaminocarbonyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N-Methylaminocarbonyl)phenyl]-4-fluorobenzoic acid
  • 2-[3-(N-Propylaminocarbonyl)phenyl]-4-fluorobenzoic acid
  • 2-[3-(N-Butylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Uniqueness

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is unique due to the presence of the ethylaminocarbonyl group, which provides distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs. This uniqueness can result in different biological activities and material properties, making it a valuable compound for various applications.

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